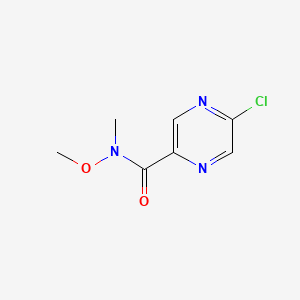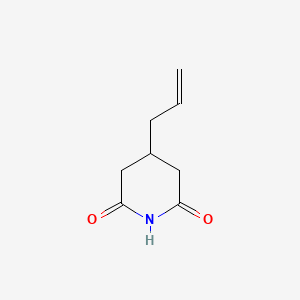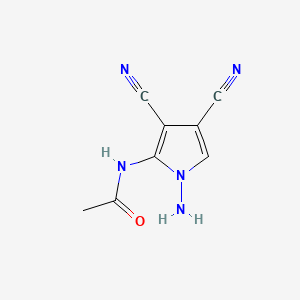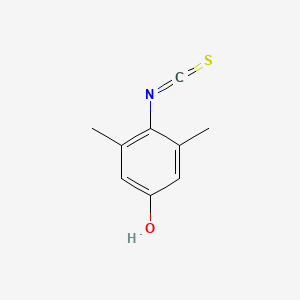
(3S)-Methylheptanonitrile-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-Methylheptanonitrile-d3, also known as (3S)-MHN-d3, is an isotopically labeled compound that is widely used in scientific research. It is a chiral compound that belongs to the family of nitriles. The compound is synthesized using a specific method that involves several steps, and it has a wide range of applications in various fields of research, including chemistry, biology, and medicine.
作用機序
The mechanism of action of (3S)-MHN-d3 is not well-understood, but it is believed to involve the binding of the compound to specific enzymes and proteins in the body. The compound is also believed to play a role in the regulation of gene expression and protein synthesis.
Biochemical and Physiological Effects:
(3S)-MHN-d3 has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to affect the activity of various enzymes and proteins, including cytochrome P450 enzymes and glutathione transferases. The compound has also been shown to affect the expression of various genes involved in drug metabolism and detoxification.
実験室実験の利点と制限
One of the main advantages of using (3S)-MHN-d3 in lab experiments is that it is a stable and well-characterized compound that can be easily synthesized in large quantities. The compound is also relatively inexpensive compared to other isotopically labeled compounds. However, one of the main limitations of using (3S)-MHN-d3 is that it is a chiral compound, which means that it exists in two mirror-image forms. This can complicate the interpretation of experimental results and require additional analytical methods.
将来の方向性
There are many future directions for research involving (3S)-MHN-d3. One area of research is the development of new drugs that are more effective and have fewer side effects. Another area of research is the study of drug-drug interactions and the effects of drugs on the body. Additionally, (3S)-MHN-d3 can be used to study the metabolism and toxicity of environmental pollutants and other compounds in the body. Overall, (3S)-MHN-d3 is a valuable tool for scientific research and has many potential applications in various fields.
合成法
The synthesis of (3S)-MHN-d3 involves several steps, including the reaction of 4-heptanone with sodium cyanide, followed by the reduction of the resulting nitrile with sodium borohydride. The final step involves the isotopic labeling of the compound using deuterium oxide. The synthesis method is well-established and has been used to produce (3S)-MHN-d3 in large quantities.
科学的研究の応用
(3S)-MHN-d3 is widely used in scientific research as a tracer compound in various fields, including pharmacokinetics, drug metabolism, and toxicology. The compound is used to study the absorption, distribution, metabolism, and excretion of drugs and other compounds in the body. It is also used in the development of new drugs and in the evaluation of drug-drug interactions.
特性
CAS番号 |
1329796-95-3 |
|---|---|
製品名 |
(3S)-Methylheptanonitrile-d3 |
分子式 |
C8H15N |
分子量 |
128.233 |
IUPAC名 |
(3S)-3-(trideuteriomethyl)heptanenitrile |
InChI |
InChI=1S/C8H15N/c1-3-4-5-8(2)6-7-9/h8H,3-6H2,1-2H3/t8-/m0/s1/i2D3 |
InChIキー |
FNVNYWLQBGDZSC-XYIHWPHSSA-N |
SMILES |
CCCCC(C)CC#N |
同義語 |
(3S)-Methyl-heptanenitrile-d3; 1-Cyano-3-methyl-hetane-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid](/img/structure/B587168.png)
![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)




![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)
![Poly[oxy(dimethylsilylene)], alpha-[(3-carboxypropyl)dimethylsilyl]-omega-[[(3-carboxypropyl)dimethylsilyl]oxy]-](/img/structure/B587189.png)